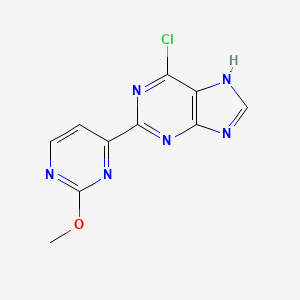
6-chloro-2-(2-methoxypyrimidin-4-yl)-7H-purine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-chloro-2-(2-methoxypyrimidin-4-yl)-7H-purine is a heterocyclic compound that features a purine core substituted with a chloro group and a methoxypyrimidinyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-2-(2-methoxypyrimidin-4-yl)-7H-purine typically involves the reaction of 6-chloropurine with 2-methoxypyrimidine-4-boronic acid under Suzuki coupling conditions. The reaction is carried out in the presence of a palladium catalyst, such as Pd(PPh3)4, and a base like potassium carbonate in a solvent such as dimethylformamide (DMF) or toluene. The reaction mixture is heated to reflux for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of continuous flow reactors to improve efficiency and yield. The reaction conditions would be optimized to minimize waste and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
6-chloro-2-(2-methoxypyrimidin-4-yl)-7H-purine can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydride) in a polar aprotic solvent (e.g., DMF).
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., potassium carbonate) in solvents like DMF or toluene.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an aminopurine derivative, while oxidation might produce a purine N-oxide.
Applications De Recherche Scientifique
6-chloro-2-(2-methoxypyrimidin-4-yl)-7H-purine has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of antiviral and anticancer agents.
Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding.
Chemical Biology: It is employed in the design of molecular probes for studying biological processes.
Material Science: The compound can be used in the synthesis of novel materials with specific electronic properties.
Mécanisme D'action
The mechanism of action of 6-chloro-2-(2-methoxypyrimidin-4-yl)-7H-purine depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or binding to specific receptors. The chloro and methoxypyrimidinyl groups can interact with molecular targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, thereby modulating biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-amino-4-chloro-6-methylpyrimidine
- 6-chloro-2-methoxypyrimidin-4-amine
- N-(2-chloropyrimidin-4-yl)-N,2,3-dimethyl-2H-indazol-6-amine
Uniqueness
6-chloro-2-(2-methoxypyrimidin-4-yl)-7H-purine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both a chloro group and a methoxypyrimidinyl moiety allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various research fields .
Propriétés
Numéro CAS |
90185-62-9 |
|---|---|
Formule moléculaire |
C10H7ClN6O |
Poids moléculaire |
262.65 g/mol |
Nom IUPAC |
6-chloro-2-(2-methoxypyrimidin-4-yl)-7H-purine |
InChI |
InChI=1S/C10H7ClN6O/c1-18-10-12-3-2-5(15-10)8-16-7(11)6-9(17-8)14-4-13-6/h2-4H,1H3,(H,13,14,16,17) |
Clé InChI |
JNEIFCCSTSDCLO-UHFFFAOYSA-N |
SMILES canonique |
COC1=NC=CC(=N1)C2=NC3=C(C(=N2)Cl)NC=N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


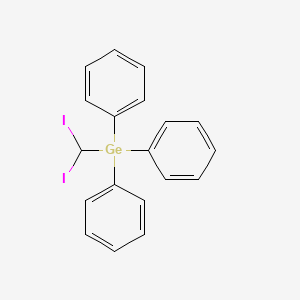
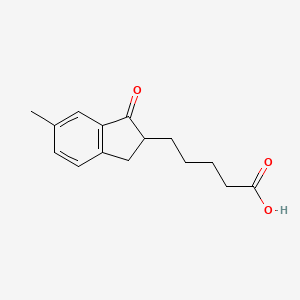
![6-[(4-Propoxyphenyl)methyl]pyrimidine-2,4-diamine](/img/structure/B14358595.png)
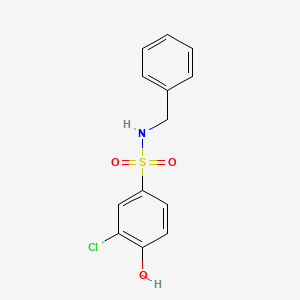
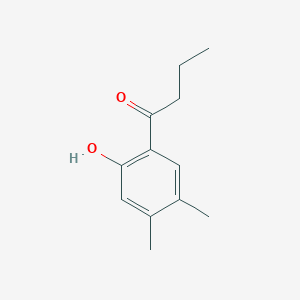
![1,8a-Dihydro-2H-[1,2,4]oxadiazolo[2,3-a]pyridin-2-one](/img/structure/B14358631.png)
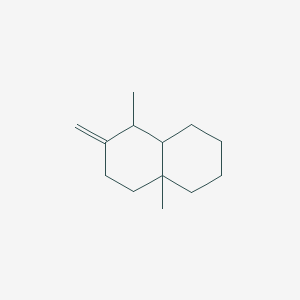

![N-{4-[(Acridin-9-YL)amino]-3-iodophenyl}methanesulfonamide](/img/structure/B14358653.png)
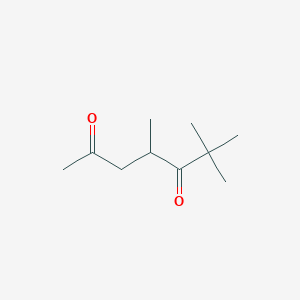
![[2-(2-Phenylcyclopropyl)ethenyl]benzene](/img/structure/B14358659.png)
![Diethyl {[5-(3-oxopropyl)furan-2-yl]methyl}phosphonate](/img/structure/B14358663.png)
![4-{(E)-[(9H-Fluoren-2-yl)methylidene]amino}benzonitrile](/img/structure/B14358668.png)
![{[Bis(trifluoromethyl)amino]sulfanyl}(chloro)methanone](/img/structure/B14358680.png)
